[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine
Description
The compound [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine features a 2,4-dichlorophenyl group attached to a methylamine moiety, which is further linked to a propyl chain terminating in a pyridin-2-yloxy substituent. This structure combines aromatic chlorination, an ether linkage, and a tertiary amine, making it a candidate for diverse biological interactions, particularly in agrochemical or pharmaceutical contexts.
Properties
Molecular Formula |
C15H16Cl2N2O |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-6-5-12(14(17)10-13)11-18-7-3-9-20-15-4-1-2-8-19-15/h1-2,4-6,8,10,18H,3,7,9,11H2 |
InChI Key |
DUXOLPZCTJRIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(pyridin-2-yloxy)propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dichlorophenyl-Containing Amines
Key Compounds :
- Imazalil : 1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole
- 3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine Structural Similarities: Contains a dichlorophenoxy-propylamine backbone. Differences: Substitutes pyridin-2-yloxy with a dichlorophenoxy group and adds a propargyl moiety. Relevance: Demonstrates how oxygen-linked substituents influence bioavailability .
Impact of Dichlorophenyl Group: The 2,4-dichloro substitution enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs. This is critical in pesticides like imazalil, where stability under environmental conditions is essential .
Pyridin-2-yloxy and Related Substituents
Key Compounds :
- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
- Structural Similarities: Features a pyridine core with fluorophenyl substitution.
- Differences: Lacks the dichlorophenyl-methylamine chain but includes a pyridopyrazine scaffold.
- Application: Investigated as a p38 MAP kinase inhibitor, highlighting the role of pyridine derivatives in targeting enzyme active sites .
- 6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine Structural Similarities: Integrates pyridin-2-amine with trifluoromethylphenyl and dimethylaminopropyl groups. Differences: Uses a trifluoromethylphenyl group instead of dichlorophenyl and includes a branched amine chain. Relevance: Shows how trifluoromethyl groups enhance metabolic stability compared to chlorine .
Role of Pyridin-2-yloxy Group: The pyridin-2-yloxy ether linkage may improve solubility and hydrogen-bonding capacity compared to non-aromatic ethers (e.g., phenoxy groups). This could enhance target binding in receptor-mediated mechanisms .
Amine Chain Modifications
Key Compounds :
- [(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine Structural Similarities: Propylamine chain with a cyclic amine (piperidine) and fluorophenyl group. Differences: Replaces pyridin-2-yloxy with a piperidine ring and uses difluorophenyl instead of dichlorophenyl.
- 2-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino]ethanol Structural Similarities: Dichlorophenyl group linked to a furan-ethanolamine chain. Differences: Substitutes pyridin-2-yloxy with a furan ring and introduces a hydroxyl group. Relevance: Highlights the trade-off between aromatic oxygen heterocycles (furan vs. pyridine) in solubility and activity .
Data Table: Comparative Properties of Selected Analogs
Key Research Findings
- Halogen Effects: Dichlorophenyl groups confer higher lipophilicity and resistance to oxidative metabolism compared to fluorophenyl or non-halogenated analogs .
- Amine Chain Flexibility : Branched or cyclic amines (e.g., piperidine) increase steric hindrance, which may reduce off-target interactions but limit membrane permeability .
Biological Activity
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
- Molecular Formula : C14H20Cl2N2O
- Molecular Weight : 290.22864 g/mol
- CAS Number : Not specified in the available data.
Biological Activity Overview
The biological activity of [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine exhibit significant activity against gram-positive bacteria and mycobacteria. A study demonstrated that certain synthesized compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential of these compounds in treating resistant bacterial infections .
| Compound Name | Target Bacteria | Activity (μM) |
|---|---|---|
| Compound A | S. aureus | 0.5 |
| Compound B | MRSA | 0.8 |
| Compound C | E. faecalis | 1.0 |
Anticancer Activity
The cytotoxic profiles of related compounds have also been assessed against various cancer cell lines. Studies found that these compounds can inhibit cell proliferation effectively while showing low toxicity to normal cells. For instance, one derivative demonstrated significant cytotoxicity against breast and lung cancer cell lines while sparing primary mammalian cells .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of similar compounds suggest that they may act as selective agonists for dopamine receptors, particularly the D3 receptor. This selectivity could lead to reduced side effects commonly associated with broader-spectrum dopamine receptor agonists . The neuroprotective effects were observed in models of neurodegeneration, indicating potential therapeutic applications in neuropsychiatric disorders.
Case Studies
- Antimicrobial Efficacy : A study published in 2022 evaluated a series of synthesized derivatives for their antibacterial properties. The results indicated that certain compounds had enhanced efficacy compared to standard antibiotics like ampicillin and rifampicin .
- Cytotoxicity Assessment : In vitro studies showed that specific derivatives had IC50 values lower than 1 μM against cancer cell lines while maintaining high selectivity for non-cancerous cells, suggesting a favorable therapeutic index .
- Neuroprotection in Animal Models : Research involving animal models demonstrated that compounds with similar structures provided significant protection against neurotoxic agents, supporting their potential use in treating conditions like Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
